molecular formula C16H19NO5S B15094396 Benzenesulfonic acid;benzyl 2-aminopropanoate

Benzenesulfonic acid;benzyl 2-aminopropanoate

Cat. No.: B15094396
M. Wt: 337.4 g/mol
InChI Key: NMAWDKFSKUHNLF-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;benzyl 2-aminopropanoate is a compound that combines the properties of benzenesulfonic acid and benzyl 2-aminopropanoate. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol . Benzyl 2-aminopropanoate, on the other hand, is an ester derivative of 2-aminopropanoic acid (alanine) and benzyl alcohol, often used in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution, where benzene reacts with sulfur trioxide (SO₃) to form benzenesulfonic acid . The reaction can be represented as:

C6H6+SO3C6H5SO3H\text{C}_6\text{H}_6 + \text{SO}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} C6​H6​+SO3​→C6​H5​SO3​H

Benzyl 2-aminopropanoate can be synthesized by esterification of 2-aminopropanoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or through azeotropic removal of reaction water . Benzyl 2-aminopropanoate is produced on an industrial scale by esterification processes, often using catalytic amounts of acid and heat to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes several types of reactions typical of aromatic sulfonic acids, including:

Benzyl 2-aminopropanoate can undergo:

    Hydrolysis: To yield benzyl alcohol and 2-aminopropanoic acid.

    Transesterification: With other alcohols to form different esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid is widely used in the production of phenol, surfactants, and as a counterion for cationic pharmaceuticals . It also serves as an intermediate in organic synthesis and in the preparation of sulfonamides and sulfonyl chlorides.

Benzyl 2-aminopropanoate is utilized in pharmaceutical research for the synthesis of various drugs and as a building block in organic synthesis. Its ester form makes it useful in modifying the solubility and bioavailability of active pharmaceutical ingredients.

Mechanism of Action

Benzenesulfonic acid acts as a strong acid, fully dissociating in water to release protons (H⁺), which can then participate in various chemical reactions . Its sulfonic group (-SO₃H) is highly reactive, making it a valuable reagent in electrophilic aromatic substitution reactions.

Benzyl 2-aminopropanoate, as an ester, can undergo hydrolysis to release benzyl alcohol and 2-aminopropanoic acid. The amino group in 2-aminopropanoic acid can participate in various biochemical pathways, including protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid is unique due to its simplicity and versatility in organic synthesis. Its strong acidic nature and solubility in water and ethanol make it a valuable reagent in various chemical processes. Benzyl 2-aminopropanoate’s ester form provides unique solubility and bioavailability properties, making it useful in pharmaceutical applications.

Properties

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

benzenesulfonic acid;benzyl 2-aminopropanoate

InChI

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)

InChI Key

NMAWDKFSKUHNLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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